4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide
Description
4-Chloro-N-(2-methylcyclohexyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the para position and a 2-methylcyclohexyl group attached to the sulfonamide nitrogen. The 2-methylcyclohexyl group introduces steric bulk and lipophilicity, which may influence solubility, pharmacokinetics, and biological interactions.
Properties
IUPAC Name |
4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-10-4-2-3-5-13(10)15-18(16,17)12-8-6-11(14)7-9-12/h6-10,13,15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZIBWZOZWBSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide and its derivatives in targeting various cancer cell lines.
- Mechanism of Action : The compound has shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, particularly in hypoxic conditions. Inhibition of CA IX can lead to reduced tumor growth and increased efficacy of chemotherapeutic agents .
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Case Studies :
- A study evaluated several benzenesulfonamide derivatives against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). Compounds similar to 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide exhibited significant anti-proliferative effects with IC50 values ranging from 1.52 to 6.31 μM, demonstrating selectivity against cancer cells compared to normal cells .
- Another investigation into novel benzenesulfonamide derivatives revealed promising cytotoxicity in cervical (HeLa) and colorectal (HCT-116) cancer cell lines, with some compounds inducing apoptosis effectively .
Enzyme Inhibition
The sulfonamide group is well-known for its ability to act as inhibitors for various enzymes, particularly carbonic anhydrases.
- Selectivity : Compounds derived from 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide have shown selectivity for CA IX over CA II, which is crucial for minimizing side effects while maximizing therapeutic efficacy. The binding interactions were characterized through molecular docking studies, revealing favorable configurations that enhance their inhibitory effects .
- Antibacterial Properties : Beyond anticancer applications, derivatives of this compound have also been evaluated for their antibacterial properties. For instance, certain analogs demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, highlighting their potential as antimicrobial agents .
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetic profile of 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide is essential for its development as a therapeutic agent.
- ADMET Studies : Predictive studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) have shown that selected derivatives possess favorable pharmacokinetic properties, suggesting their viability as drug candidates .
Structural Variations and Their Effects
The structural modifications of benzenesulfonamides can significantly influence their biological activity.
- Diverse Derivatives : Research has explored various substituents on the benzenesulfonamide core to optimize their anticancer activity. For example, the introduction of different heterocyclic systems has been linked to enhanced cytotoxic effects against specific cancer types .
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Anticancer Activity | Inhibits tumor growth via CA IX inhibition | IC50 values between 1.52–6.31 μM against breast cancer cells |
| Enzyme Inhibition | Selective inhibition of carbonic anhydrases | High selectivity for CA IX over CA II |
| Antibacterial Activity | Significant inhibition against Gram-positive and Gram-negative bacteria | Effective against S. aureus and K. pneumoniae |
| Pharmacokinetics | Favorable ADMET properties indicating potential as drug candidates | Promising profiles from predictive studies |
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets in cells. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. For example, in antimicrobial applications, it can inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and replication.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
- Aromatic vs.
- Steric Effects : The 2-methylcyclohexyl group introduces greater steric hindrance than benzyl () or azetidine (), which may reduce enzymatic degradation .
- Electron-Withdrawing Groups : Fluorinated derivatives (e.g., ) exhibit increased metabolic stability due to the electron-withdrawing effects of fluorine .
Insights :
- High yields (e.g., 88% in ) are achieved using polar aprotic solvents (e.g., acetone) and HPLC purification.
- The absence of yield data for the target compound suggests further optimization may be required, though analogous methods (e.g., ) imply feasibility.
Spectroscopic and Physicochemical Properties
Infrared Spectroscopy :
NMR Spectroscopy :
Melting Points :
- Derivatives like 4-chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxoimidazol-1-yl)methyl]benzenesulfonamide melt at 177–180°C (), suggesting that the target compound’s melting point may similarly range between 150–200°C due to structural rigidity .
Biological Activity
Overview
4-Chloro-N-(2-methylcyclohexyl)benzenesulfonamide is a sulfonamide derivative with the molecular formula C13H18ClNO2S. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. The compound’s mechanism of action typically involves the inhibition of key enzymatic pathways by mimicking natural substrates.
The primary mechanism of action for 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide is its ability to inhibit the synthesis of folic acid in bacteria. This inhibition disrupts essential biochemical pathways necessary for bacterial growth and replication. Additionally, the compound interacts with specific molecular targets, which may lead to apoptosis in cancer cells by disrupting their metabolic processes.
Antimicrobial Properties
Research indicates that sulfonamides, including 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide, exhibit significant antimicrobial activity. The compound has been shown to inhibit bacterial growth effectively, particularly against strains such as Staphylococcus aureus and Escherichia coli. Studies have reported that derivatives with similar structures can achieve inhibition rates exceeding 80% at certain concentrations .
Anticancer Activity
In a series of studies, compounds related to 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide have demonstrated promising anticancer effects. For instance, certain analogs have been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells. The mechanism involves increasing the percentage of annexin V-FITC-positive apoptotic cells significantly compared to control groups .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzenesulfonamide derivatives against common pathogens. The results indicated that 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide exhibited a notable reduction in bacterial count at concentrations as low as 50 µg/mL, with an inhibition rate comparable to established antibiotics .
Anticancer Mechanism Investigation
In another investigation, researchers focused on the apoptotic effects of sulfonamide derivatives on cancer cell lines. The study revealed that 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide led to a significant increase in apoptosis markers within treated cells. The findings suggest that this compound could serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Chloro-N-(2-methylcyclohexyl)benzenesulfonamide | Contains a chlorine atom and a cyclohexyl group | Significant antimicrobial and anticancer properties |
| 4-Chlorobenzenesulfonamide | Lacks cyclohexyl group | Weaker antimicrobial activity |
| N-(2-Methylcyclohexyl)benzenesulfonamide | Lacks chlorine atom | Altered reactivity and biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
